molecular formula C20H14N2O3S B2822723 N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-09-9

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2822723
CAS No.: 477554-09-9
M. Wt: 362.4
InChI Key: PQDCHERGUANHJB-UHFFFAOYSA-N
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Description

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Chemical Reactions Analysis

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Biological Activity

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a naphtho-thiazole moiety linked to a benzodioxine structure. Its chemical formula is C16H13N3O3SC_{16}H_{13}N_{3}O_{3}S, indicating the presence of nitrogen and sulfur heteroatoms that contribute to its biological properties.

Research indicates that derivatives of thiazole-carboxamide compounds exhibit significant modulation of AMPA receptors (AMPARs), which are critical for synaptic transmission in the central nervous system. The compound's effects on AMPAR kinetics suggest potential neuroprotective mechanisms that could be harnessed for treating neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar thiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In particular, certain derivatives demonstrated IC50 values as low as 13.49 μM against A549 cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
3aA54913.49
3hHeLa17.52
TC-2Various~10-20

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, thiazole derivatives exhibited significant antibacterial effects. Some compounds showed activity comparable to established antibiotics like norfloxacin and chloramphenicol .

Case Studies

  • Neuroprotective Effects : A study assessed the impact of thiazole-carboxamide derivatives on AMPAR kinetics. The results showed that TC-2 significantly increased the deactivation time constant (τw_deact\tau_{w\_deact}) for AMPAR subunits by nearly 2.5-fold, suggesting its potential role in neuroprotection .
  • Anticancer Screening : Another investigation focused on a series of thiazole derivatives where compounds were tested against multiple cancer cell lines. The study found that certain analogs exhibited low toxicity against normal cells while maintaining high efficacy against cancer cells .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCHERGUANHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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